2-Hydroxyundecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRBGFKCVTVNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415245 | |
| Record name | 2-hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19790-86-4 | |
| Record name | 2-hydroxyundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological and Physiological Functions of 2 Hydroxyundecanoic Acid
Antimicrobial Activity Investigations
The potential of fatty acids and their derivatives as antimicrobial agents is an area of active research. Investigations into 2-hydroxyundecanoic acid and its structural isomers have provided insights into their ability to inhibit the growth of various microorganisms.
Direct and detailed studies on the antibacterial efficacy and mechanism of action of this compound are limited in the currently available scientific literature. However, research on structurally related alpha-hydroxy acids provides a potential framework for its mode of action. For instance, studies on 2-hydroxyisocaproic acid (HICA) have shown that it exerts its antibacterial effect by disrupting the bacterial cell membrane. This disruption leads to increased membrane permeability, depolarization, and subsequent leakage of cellular contents, ultimately causing cell death. plos.org It is plausible that this compound shares a similar mechanism of action due to its structural similarities.
Further research is required to establish the specific antibacterial spectrum and minimum inhibitory concentrations (MICs) of this compound against various bacterial strains.
Table 1: Antibacterial Efficacy of Structurally Related Alpha-Hydroxy Acids
| Compound | Target Bacteria | Observed Effect | Reference |
| 2-Hydroxyisocaproic acid (HICA) | Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity, increased permeability, cell leakage | plos.org |
Note: Data for this compound is not currently available in the reviewed literature.
More specific data is available regarding the antifungal properties of hydroxyundecanoic acids. A study investigating the antifungal activity of 3-hydroxy fatty acids, including a racemic mixture of 3-hydroxyundecanoic acid, demonstrated its efficacy against a range of molds and yeasts. The minimum inhibitory concentrations (MICs) were determined, indicating its potential as an antifungal agent. asm.orgnih.gov The proposed mechanism for antifungal fatty acids, in general, involves detergent-like properties that affect the integrity of the fungal cell membrane. asm.org
Table 2: Antifungal Spectrum of 3-Hydroxyundecanoic Acid
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Penicillium roqueforti | 10 |
| Penicillium commune | 50 |
| Aspergillus nidulans | 50 |
| Aspergillus fumigatus | 50 |
| Kluyveromyces marxianus | 25 |
| Rhodotorula mucilaginosa | 25 |
| Pichia anomala | 25 |
Data sourced from a study on racemic 3-hydroxyundecanoic acid. nih.gov
Research on Anti-inflammatory and Immunomodulatory Roles
The broader class of fatty acid esters of hydroxy fatty acids (FAHFAs), which includes this compound, has been associated with anti-inflammatory and immunomodulatory effects in animal studies. vulcanchem.com These compounds are considered to be a class of endogenous lipids with the potential to modulate immune responses. However, specific studies detailing the mechanisms through which this compound exerts anti-inflammatory or immunomodulatory effects, such as the modulation of cytokine production or immune cell signaling pathways, are not extensively documented in the current body of scientific literature. Further investigation is needed to elucidate its specific role in these processes.
Molecular Interactions and Signaling Pathway Analysis
The biological effects of any compound are ultimately determined by its interactions with molecular targets within the cell, such as enzymes and signaling proteins.
Limited information is available regarding the specific enzymatic inhibition or allosteric regulation by this compound. One study identified this compound as one of several compounds isolated from Agromyces allii that exhibited a toxic effect on the nematode Meloidogyne incognita. The same study also reported that these compounds showed inhibitory effects on a purine (B94841) nucleoside hydrolase. However, detailed kinetic data, such as the inhibition constant (Ki) or the type of inhibition, were not provided specifically for this compound.
There is currently no evidence in the reviewed literature to suggest that this compound acts as an allosteric regulator of any enzyme. This area represents a significant gap in the understanding of the compound's molecular interactions and warrants further investigation.
Receptor Binding and Downstream Signaling Cascade Modulations
This compound, a medium-chain fatty acid (MCFA) featuring a hydroxyl group at the alpha-position (C-2), primarily exerts its biological effects through interaction with specific cell surface receptors, leading to the modulation of intracellular signaling pathways. The principal receptor identified for MCFAs, including their hydroxylated forms, is the G protein-coupled receptor 84 (GPR84). nih.govnih.gov GPR84 is predominantly expressed in immune cells such as monocytes, macrophages, neutrophils, and microglia, implicating it in inflammatory processes. nih.gov
Research indicates that the hydroxylation of MCFAs can significantly influence their potency at the GPR84 receptor. Studies have shown that MCFAs with a hydroxyl group at the 2- or 3-position can activate GPR84 more effectively than their non-hydroxylated counterparts. nih.gov For instance, while undecanoic acid (C11) is a known agonist, hydroxylated MCFAs like 2-hydroxy lauric acid (C12) have demonstrated potent, dose-dependent activation of GPR84. nih.gov
Receptor Binding and Activation:
The binding of ligands like this compound to GPR84 involves a specific molecular interface. Structural analyses of the human GPR84 receptor have revealed a distinct hydrophobic binding pocket that accommodates the nonane (B91170) tail of MCFA-like agonists, acting as a selection filter for ligands of the correct length. nih.gov The polar, carboxylic acid head of the fatty acid interacts with key residues within the receptor. A positively charged arginine residue (R172) and the downward movement of the extracellular loop 2 (ECL2) are crucial for coordinating the polar end of the ligand. nih.gov Furthermore, a unique disulfide bond between cysteine-11 at the N-terminus and cysteine-166 in ECL2 helps stabilize the loop's position to facilitate ligand binding. nih.gov
Upon agonist binding, GPR84 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor is known to couple primarily to the pertussis toxin-sensitive Gαi/o pathway. nih.govmdpi.com This is a common mechanism for fatty acid receptors, which often mediate inhibitory signals.
Downstream Signaling Cascades:
Activation of the Gαi subunit by the ligand-bound GPR84 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). However, the signaling downstream of GPR84 is multifaceted.
Experimental evidence demonstrates that GPR84 activation by its agonists stimulates the binding of [³⁵S]GTPγS to G proteins, a hallmark of Gαi pathway activation. nih.gov Concurrently, studies have observed an accumulation of phosphoinositides, which suggests a potential coupling to the Gαq pathway, although the Gαi pathway is considered primary. nih.gov
The functional consequences of these signaling events are significant, particularly in the context of the immune system. The activation of GPR84 by its ligands has been shown to:
Induce Chemotaxis: Elicit the directed migration of human polymorphonuclear leukocytes (PMNs) and macrophages. nih.gov
Amplify Pro-inflammatory Responses: Enhance the production of pro-inflammatory cytokines. For example, in lipopolysaccharide (LPS)-stimulated PMNs, GPR84 activation amplifies the release of Interleukin-8 (IL-8). In macrophages, it boosts the production of Tumor Necrosis Factor-alpha (TNFα). nih.gov
These findings collectively characterize GPR84 as a pro-inflammatory receptor. nih.gov The binding of this compound and related MCFAs initiates a signaling cascade that promotes the recruitment of immune cells and enhances their inflammatory functions.
The following data tables summarize the receptor activation and downstream signaling events associated with GPR84 agonists.
Table 1: Activation of GPR84 by Medium-Chain Fatty Acids (MCFAs) This table presents the half-maximal effective concentration (EC₅₀) values for various MCFAs in activating the GPR84 receptor, as determined by a [³⁵S]GTPγS binding assay. Lower EC₅₀ values indicate higher potency.
| Compound | Carbon Chain | EC₅₀ (μM) | Source |
| 2-Hydroxy Capric Acid | C10 | 31 | nih.gov |
| 3-Hydroxy Capric Acid | C10 | 230 | nih.gov |
| Undecanoic Acid | C11 | Activator | nih.govnih.gov |
| 2-Hydroxy Lauric Acid | C12 | 9.9 | nih.gov |
| 3-Hydroxy Lauric Acid | C12 | 13 | nih.gov |
| Lauric Acid | C12 | No Activity in this Assay | nih.gov |
Table 2: Downstream Signaling and Functional Outcomes of GPR84 Activation This table outlines the key molecular events and resulting cellular responses following the activation of the GPR84 receptor.
| Signaling Event | Pathway | Functional Outcome | Source |
| Gαi/o Activation | G Protein Coupling | Inhibition of adenylyl cyclase, stimulation of GTPγS binding | nih.govmdpi.com |
| Phosphoinositide Accumulation | G Protein Coupling | Suggests potential Gαq pathway involvement | nih.gov |
| Cellular Migration | Immune Response | Chemotaxis of polymorphonuclear leukocytes and macrophages | nih.gov |
| Cytokine Release | Immune Response | Amplified IL-8 production in PMNs, amplified TNFα in macrophages | nih.gov |
Metabolic Pathways and Biosynthetic Research of Hydroxyundecanoic Acids
Endogenous Metabolic Fates of 2-Hydroxyundecanoic Acid
This compound, a hydroxylated medium-chain fatty acid, undergoes specific metabolic processes within the cell. Its structure, featuring a hydroxyl group at the alpha-carbon (C-2), dictates its entry into and processing by cellular metabolic machinery, primarily involving mitochondrial and peroxisomal pathways.
The transport of fatty acids into the mitochondrial matrix for energy production is a critical, highly regulated process. Long-chain fatty acids require a dedicated carnitine shuttle system, and hydroxylated fatty acids like this compound also utilize this mechanism.
The initial step involves the esterification of this compound with L-carnitine to form its corresponding acylcarnitine derivative, 2-hydroxyundecanoylcarnitine (also known as 2-hydroxylauroylcarnitine). hmdb.canih.gov This reaction is catalyzed by carnitine acyltransferases located in the mitochondrial membranes. Acylcarnitines are a class of organic compounds characterized by a fatty acid attached to carnitine via an ester bond. hmdb.ca Their primary role is to facilitate the transport of acyl groups from the cytoplasm into the mitochondria for beta-oxidation. hmdb.casmpdb.ca
Once formed, 2-hydroxyundecanoylcarnitine is shuttled across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. smpdb.ca Inside the mitochondrial matrix, the acyl group is transferred back to coenzyme A, reforming 2-hydroxyundecanoyl-CoA, and releasing free carnitine, which is then transported back to the cytoplasm. This transport is essential as it makes the fatty acid available for the enzymatic machinery of beta-oxidation within the mitochondria. bevital.no Carnitine octanoyltransferase (CrOT) is noted for its role in synthesizing medium-chain acylcarnitines (C5-C12) in peroxisomes. hmdb.ca
Once inside the mitochondria or peroxisomes, 2-hydroxyundecanoyl-CoA enters the beta-oxidation spiral, a pathway that systematically shortens the fatty acid chain to produce acetyl-CoA. However, the metabolism of unsaturated and hydroxylated fatty acids requires auxiliary enzymes in addition to the core beta-oxidation enzymes. nih.gov
In peroxisomal beta-oxidation, the degradation of fatty acids can lead to various intermediates. For instance, the degradation of certain unsaturated fatty acids can produce 3-hydroxyundecanoic acid as a marker. nih.gov While the direct beta-oxidation of this compound is less commonly detailed than its 3-hydroxy isomer, it is understood to proceed through a modified pathway. The presence of the 2-hydroxyl group necessitates specific enzymatic handling. Studies on similar 2-hydroxy fatty acids indicate that they can be oxidized to 2-ketoacyl-CoA intermediates. This is then followed by a thiolytic cleavage that releases a shorter acyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA.
The presence of this compound has been detected in various biological samples, suggesting its role as a metabolic intermediate. lipidmaps.orgnih.govimrpress.com For example, it has been identified in studies analyzing metabolic changes in cell lines and in the serum of patients with sepsis, indicating its involvement in cellular metabolism and pathological states. nih.govimrpress.com
Enzymatic Biotransformation Processes for Related Hydroxy Fatty Acids
The generation and modification of hydroxy fatty acids are often mediated by specific enzymes. These biocatalytic processes are of significant interest for producing valuable oleochemicals in a sustainable and selective manner. dtu.dkmdpi.com
Alcohol dehydrogenases (ADHs) and monooxygenases are key enzyme families involved in the oxidation and hydroxylation of fatty acids.
Alcohol Dehydrogenases (ADHs) are oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. In fatty acid metabolism, they are crucial for oxidizing ω-hydroxy fatty acids. nih.govuniprot.org For example, class III ADH can oxidize long-chain ω-hydroxy fatty acids into their corresponding aldehydes, which are then further oxidized to dicarboxylic acids. uniprot.org In the yeast Yarrowia lipolytica, several ADH enzymes (Adh1p, Adh3p) are responsible for oxidizing exogenous fatty alcohols. oup.com The enzyme AlkJ from Pseudomonas putida GPo1 specifically oxidizes ω-hydroxyundecanoic acid to α,ω-undecanedioic acid. researchgate.net
Monooxygenases , particularly Cytochrome P450 (CYP) enzymes, are versatile biocatalysts that introduce oxygen atoms into a wide range of substrates, including fatty acids. mdpi.comresearchgate.net They can hydroxylate fatty acids at various positions along the carbon chain. dtu.dk For instance, CYP153A from Marinobacter aquaeolei is a fatty acid ω-hydroxylase with a broad substrate range. rsc.orgrsc.org Other CYPs, like those from the CYP102 family in Bacillus species, can introduce hydroxyl groups at sub-terminal (ω-1, ω-2, ω-3) or in-chain positions of fatty acids. dtu.dkmdpi.com This enzymatic hydroxylation is a key step in producing various hydroxy fatty acids that serve as precursors for polymers and other valuable chemicals. researchgate.netrsc.org
Table 1: Examples of ADH and Monooxygenase Enzymes in Hydroxy Fatty Acid Metabolism
| Enzyme/Family | Organism Source | Substrate(s) | Product(s) | Reference(s) |
|---|---|---|---|---|
| Alcohol Dehydrogenase (Class III) | Rat Liver | Long-chain ω-hydroxy fatty acids | ω-oxo fatty acids, Dicarboxylic acids | nih.govuniprot.org |
| Alcohol Dehydrogenase (AlkJ) | Pseudomonas putida | ω-hydroxyundecanoic acid | α,ω-undecanedioic acid | researchgate.net |
| CYP153A Monooxygenase | Marinobacter aquaeolei | Medium-chain fatty acids | ω-hydroxy fatty acids | rsc.orgrsc.org |
| CYP102 (BAMF0695) | Bacillus amyloliquefaciens | Fatty acids (e.g., Palmitic acid) | Sub-terminal hydroxy fatty acids (ω-1, ω-2, ω-3) | dtu.dk |
Enzymatic cascades involving transaminases and hydrolases enable the conversion of hydroxy fatty acids into other valuable functionalized molecules.
Omega-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor to a keto or aldehyde acceptor, a key reaction for producing chiral amines and amino acids. rug.nldiva-portal.orgmbl.or.kr In engineered metabolic pathways, ω-hydroxy fatty acids can be first oxidized by an alcohol dehydrogenase to form an ω-oxo acid. This intermediate can then be aminated by an ω-transaminase to produce a terminal amino fatty acid. researchgate.net For example, a cascade reaction using AlkJ from P. putida and an ω-transaminase from Silicibacter pomeroyi can convert ω-hydroxyundecanoic acid into ω-amino dodecanoic acid. researchgate.net
Hydrolases are a broad class of enzymes that use water to break down chemical bonds. mdpi.com In fatty acid metabolism, specific hydrolases like lipases and epoxide hydrolases are significant. Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, an important class of signaling lipids. wikipedia.orgnih.govacs.org While its primary substrates are amides like anandamide, the broader family of hydrolases participates in lipid homeostasis by catalyzing the hydrolysis of complex lipids into simpler ones. mdpi.com
Lipases are a subclass of hydrolases that catalyze the hydrolysis of fats (triglycerides). In non-aqueous environments, they can catalyze the reverse reactions: esterification, interesterification, and transesterification. These properties make them highly valuable for modifying hydroxy fatty acids. scribd.com
Lipases can be used for the synthesis of esters from hydroxy fatty acids and alcohols. scribd.com A significant application is the lipase-catalyzed intramolecular esterification (lactonization) of hydroxy fatty acids to produce lactones, which are valuable as fragrances and chemical intermediates. nih.gov The immobilized lipase (B570770) from Candida antarctica (Novozym 435) is particularly effective in this regard. nih.gov Furthermore, lipases can catalyze the formation of estolides, which are oligomeric molecules formed by the intermolecular esterification of hydroxy fatty acids. scribd.com Lipases are also employed in chemo-enzymatic processes, such as the epoxidation of unsaturated fatty acids, where a lipase first catalyzes the formation of a peroxy acid that then acts as the oxidizing agent. d-nb.infocirad.fr
Table 2: Summary of Lipase-Catalyzed Reactions on Hydroxy Fatty Acids
| Reaction Type | Substrate Example | Lipase Source | Product(s) | Reference(s) |
|---|---|---|---|---|
| Intramolecular Esterification (Lactonization) | (+)-Coriolic acid | Candida antarctica | 13S-octadeca-(9Z,11E)-dienolide (a macrolactone) | nih.gov |
| Intermolecular Esterification (Estolide formation) | Hydroxy acyl groups | Various (e.g., Pseudomonas sp., Porcine pancreatic lipase) | Estolides | scribd.com |
| Amidation | 7,10-dihydroxy-8(E)-octadecenoic acid | Pseudozyma (Candida) antarctica | 7,10-dihydroxy-8(E)-octadecenamide | nih.gov |
Microbial Biosynthesis and Synthetic Biology Approaches
The production of hydroxy fatty acids (HFAs), including various isomers of hydroxyundecanoic acid, has garnered significant interest for their use as precursors in polymers, lubricants, and cosmetics. d-nb.info Microbial biosynthesis using genetically engineered microorganisms offers a promising and sustainable alternative to traditional chemical synthesis. nih.govscispace.com Synthetic biology and metabolic engineering have enabled the development of microbial cell factories capable of producing these valuable chemicals from renewable feedstocks like glucose. d-nb.inforesearchgate.net
Escherichia coli and the oleaginous yeast Yarrowia lipolytica are two of the most extensively engineered microbial hosts for producing fatty acid-derived chemicals. scispace.comdtu.dk
Escherichia coli
E. coli is a well-characterized model organism, making it a prime candidate for metabolic engineering. frontiersin.org Strategies to produce HFAs in E. coli often begin with engineering the host to overproduce free fatty acids (FFAs). This is typically achieved by overexpressing key enzymes to push the metabolic flux towards fatty acid synthesis and prevent its degradation. For instance, co-expression of acetyl-CoA carboxylase (ACCase) and a leadless acyl-CoA thioesterase ('TesA) can significantly boost the pool of FFAs. d-nb.info To channel these FFAs into HFA production, a fatty acid hydroxylase is introduced. A commonly used enzyme is the cytochrome P450 monooxygenase CYP102A1 from Bacillus megaterium, which can hydroxylate the fatty acid carbon chain. d-nb.info By combining these modifications with the knockout of genes involved in fatty acid degradation, such as the acyl-CoA synthetase gene (fadD), researchers have successfully constructed E. coli strains that produce HFAs directly from glucose. d-nb.infofrontiersin.org One such engineered strain accumulated up to 58.7 mg/L of HFAs in shake-flask cultures, which was further increased to 548 mg/L in a fed-batch fermentation process. d-nb.info The resulting HFA profile often includes a mix of chain lengths and hydroxylation positions, such as 9-hydroxydecanoic acid and 11-hydroxydodecanoic acid. d-nb.info
Yarrowia lipolytica
Yarrowia lipolytica is a non-conventional oleaginous yeast recognized as a robust industrial strain for producing fatty acid-based bioproducts. frontiersin.orgmdpi.com Its natural ability to accumulate high levels of intracellular lipids makes it an attractive chassis for producing HFAs. researchgate.netfrontiersin.org Engineering strategies in Y. lipolytica focus on enhancing its native oleaginous machinery. This includes modifying the fatty acid metabolism to create a larger pool of fatty acid precursors and then introducing heterologous enzymes for hydroxylation. mdpi.com The overexpression of homologous and heterologous cytochrome P450 (CYP) enzymes is a key strategy for the terminal oxidation of fatty acids to ω-hydroxy fatty acids. mdpi.com For example, metabolic engineering has been used to produce ω-hydroxy palmitic acid from glucose. frontiersin.org Combinatorial engineering approaches, which involve modifying multiple pathways simultaneously, have been employed to create Y. lipolytica cell factories for the de novo production of long-chain dicarboxylic acids from glycerol, a process in which ω-hydroxy fatty acids are key intermediates. mdpi.com
Table 1: Examples of Engineered Microorganisms for Hydroxy Fatty Acid (HFA) Production
| Microorganism | Key Genetic Modifications | Product(s) | Titer | Source(s) |
|---|---|---|---|---|
| Escherichia coli | Overexpression of 'TesA (thioesterase) & ACCase (acetyl-CoA carboxylase); Knockout of fadD (acyl-CoA synthetase); Expression of CYP102A1 (fatty acid hydroxylase). | Mixed HFAs (e.g., 9-OH-C10, 11-OH-C12). | 548 mg/L | d-nb.info |
| Escherichia coli | Co-expression of a plant thioesterase (CcFatB1), fadR (fatty acid metabolism regulator), and P450BM3 monooxygenase. | Medium-chain ω-1/2/3 HFAs. | 144 mg/L | frontiersin.org |
| Escherichia coli | Expression of AlkBGT hydroxylation system from Pseudomonas putida GPo1; Knockout of fadE and fadD (β-oxidation). | ω-hydroxydecanoic acid (from decanoic acid). | N/A (Increased yield) | frontiersin.org |
| Yarrowia lipolytica | Deletion of faa1 (acyl-CoA synthetase gene); Random mutagenesis and screening. | Free Fatty Acids (FFA) precursors for HFAs. | N/A (Improved FFA production) | frontiersin.org |
| Yarrowia lipolytica | Engineering of β-oxidation pathway; Expression of heterologous thioesterase and monooxygenase systems. | Medium-chain ω-HFAs and dicarboxylic acids. | 0.8 g/L (ω-HFAs) | mdpi.com |
Optimizing metabolic pathways is crucial for enhancing the yield, titer, and productivity of HFAs in microbial hosts. researchgate.net This involves a multi-pronged approach to channel carbon flux towards the desired product while minimizing its consumption by competing pathways.
Key optimization strategies include:
Enhancing Precursor Supply: The biosynthesis of fatty acids is dependent on the availability of precursors like acetyl-CoA and malonyl-CoA, as well as the reducing cofactor NADPH. dtu.dk Overexpressing enzymes such as acetyl-CoA carboxylase (ACCase), which catalyzes the irreversible conversion of acetyl-CoA to malonyl-CoA, is a common strategy to boost the fatty acid pool. d-nb.info In Y. lipolytica, engineering the pentose (B10789219) phosphate (B84403) pathway has been explored to increase the supply of NADPH for lipid biosynthesis. dtu.dk
Blocking Competing Pathways: A primary competing pathway is the β-oxidation cycle, which degrades fatty acids. frontiersin.org Deleting key genes in this pathway, such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase), in E. coli has been shown to prevent the degradation of fatty acid precursors and significantly increase the accumulation of both FFAs and HFAs. d-nb.infofrontiersin.org Similarly, in Y. lipolytica, deleting genes involved in the synthesis of neutral lipids or the degradation of fatty acids via β-oxidation is a common approach. frontiersin.org
Controlling Chain Length: The properties of HFAs and their derivatives are dependent on their carbon chain length. Tailoring the production to a specific chain length is highly desirable. researchgate.net This can be achieved by expressing specific acyl-ACP thioesterases (TEs) that hydrolyze acyl-ACPs of a particular chain length, thereby releasing FFAs of the desired size from the fatty acid synthase (FAS) complex. frontiersin.orgacs.org For example, different plant and bacterial TEs can be evaluated to regulate the chain length of the fatty acids produced in E. coli. frontiersin.org
Table 2: Impact of Metabolic Optimization Strategies on HFA Production
| Strategy | Genetic Target / Approach | Host Organism | Observed Effect | Source(s) |
|---|---|---|---|---|
| Block β-oxidation | Deletion of fadD and/or fadE | Escherichia coli | Highly increased yield of ω-hydroxydecanoic acid. | frontiersin.org |
| Enhance Precursor Supply | Co-expression of acetyl-CoA carboxylase (ACCase) | Escherichia coli | Increased FFA pool available for hydroxylation. | d-nb.info |
| Regulate Chain Length | Expression of plant acyl-ACP thioesterases (TEs) | Escherichia coli | Increased production of medium-chain fatty acids. | frontiersin.org |
| Improve Transport | Co-expression of fatty acid transporter (FadL) | Escherichia coli | Enhanced consumption of fatty acid substrate and product yield. | frontiersin.org |
| Block Storage Synthesis | Deletion of acyl-CoA synthetase gene (faa1) | Yarrowia lipolytica | Significant effect on the production of free fatty acids (FFAs). | frontiersin.org |
Several types of enzymes are employed in these cascades:
Hydratases: Fatty acid hydratases catalyze the addition of water to carbon-carbon double bonds in unsaturated fatty acids, forming a hydroxyl group. mdpi.comnih.gov For example, oleate (B1233923) hydratase can convert oleic acid into (R)-10-hydroxystearic acid. researchgate.net
P450 Monooxygenases/Peroxygenases: These enzymes are versatile catalysts for the hydroxylation of fatty acids. nih.gov P450 enzymes can be used in their peroxygenase mode, utilizing hydrogen peroxide (H₂O₂) as the oxidant, which can be supplied in situ by another enzymatic or photocatalytic reaction to create a self-sufficient system. nih.govsciengine.com
Alcohol Dehydrogenases (ADHs) and Baeyer-Villiger Monooxygenases (BVMOs): These enzymes can be used in cascades to further oxidize the hydroxyl group of an HFA to a ketone, which can then be converted into an ester by a BVMO. mdpi.com This creates a pathway to produce valuable dicarboxylic acids or other derivatives. mdpi.comrsc.org
A notable example of an in vitro cascade involves the use of two hydratases from Lactobacillus acidophilus to convert unsaturated fatty acids into various enantiomeric hydroxy fatty acids. nih.gov This is followed by an esterification step catalyzed by lipase A from Candida antarctica (CALA) to produce fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov Another cascade design uses a P450 monooxygenase for regioselective α-hydroxylation of a fatty acid, followed by an enantioselective oxidation by an α-hydroxyacid oxidase, creating a system with internal recycling of the H₂O₂ oxidant. nih.gov
Table 3: Examples of Biocatalytic Cascade Systems for HFA Synthesis
| Cascade Type | Key Enzymes | Substrate(s) | Product(s) | Source(s) |
|---|---|---|---|---|
| In Vitro Two-Enzyme | Fatty Acid Hydratase, Lipase (CALA) | Unsaturated fatty acids | Optically pure FAHFAs | nih.gov |
| In Vitro Multi-Enzyme | Hydratase, Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Esterase | Fatty Acid | α,ω-dicarboxylic acids, ω-hydroxycarboxylic acids | mdpi.com |
| In Vitro Oxidative | P450 Monooxygenase (peroxygenase mode), α-hydroxyacid oxidase | Saturated fatty acids | α-ketoacids | nih.gov |
| Photoenzymatic | COF photocatalyst, P450 Peroxygenase | Fatty acids (C12-C20) | α-olefins, Hydroxy fatty acids | sciengine.com |
Role in Ascaroside Biosynthesis and Nematode Metabolism (e.g., for 11-Hydroxyundecanoic Acid)
While microbial systems are engineered to produce various HFAs, certain isomers play critical roles in the natural biology of other organisms. In the nematode Caenorhabditis elegans, ω-hydroxy fatty acids, including 11-hydroxyundecanoic acid, are essential building blocks for a family of signaling molecules called ascarosides. ebi.ac.ukebi.ac.uknih.gov
Ascarosides are complex glycosides that function as a chemical language for nematodes, regulating key life processes such as developmental timing (dauer larva formation), mating behavior, and social aggregation. nih.gov These molecules consist of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-derived side chain, which is often further modified. ebi.ac.uknih.gov
The biosynthesis of these ascaroside side chains relies on peroxisomal β-oxidation of long-chain fatty acids. ebi.ac.uknih.gov This metabolic pathway shortens the fatty acid chains, typically by two carbons per cycle, to produce the diverse array of side chain lengths observed in different ascarosides. elifesciences.org Specific enzymes, including a suite of acyl-CoA oxidases (ACOX proteins), are responsible for processing ascarosides with specific side chain lengths, thereby fine-tuning the chemical message being sent. nih.gov For instance, the enzyme ACOX-1.4 is involved in processing ascarosides with 9- and 11-carbon side chains. nih.gov
11-Hydroxyundecanoic acid serves as a direct precursor, or functional parent, for several ascarosides. ebi.ac.ukebi.ac.uknih.gov For example, oscr#18 is formed by the condensation of the hydroxyl group of 11-hydroxyundecanoic acid with ascarylopyranose. ebi.ac.uknih.gov Another derivative, icos#18, is a more complex ascaroside also derived from 11-hydroxyundecanoic acid that has been further modified with an indole-3-ylcarbonyl group. ebi.ac.uk The specific structure and modifications of the ascaroside dramatically affect its biological function, allowing for a modular and highly specific signaling system built from components of fatty acid, carbohydrate, and amino acid metabolism. ebi.ac.uk
**Table 4: Ascarosides Derived from 11-Hydroxyundecanoic Acid in *C. elegans***
| Ascaroside Name | Chemical Description | Biological Role | Source(s) |
|---|---|---|---|
| oscr#18 | An ω-hydroxy fatty acid ascaroside derived from 11-hydroxyundecanoic acid and ascarylopyranose. | Nematode metabolite, semiochemical. | ebi.ac.uknih.gov |
| icos#18 | A 4-O-(1H-indol-3-ylcarbonyl)ascaroside derived from 11-hydroxyundecanoic acid. | C. elegans metabolite, semiochemical. | ebi.ac.uk |
Pathophysiological and Clinical Significance of 2 Hydroxyundecanoic Acid
Metabolomic Biomarker Discovery and Validation
Metabolomics provides a snapshot of the physiological state of an organism, reflecting the interplay between genetic predisposition and environmental factors. The identification and validation of new biomarkers are crucial for early diagnosis, prognosis, and therapeutic monitoring of diseases.
Identification in Sepsis Metabolomics and Disease Discrimination
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. nih.gov The early and accurate diagnosis of sepsis is critical for improving patient outcomes. Metabolomic studies have been increasingly employed to identify biomarkers that can aid in the timely recognition and management of sepsis. nih.govfrontiersin.orgnih.gov
While comprehensive metabolomic analyses of septic patients have identified significant alterations in various metabolic pathways, including those of amino acids, fatty acids, and glucose, the specific role of 2-Hydroxyundecanoic acid has not been extensively detailed in the currently available scientific literature. nih.govresearchgate.net General analyses of low molecular weight compounds in the blood of septic patients have included the broad category of hydroxy acids as being quantitatively different from healthy individuals. nih.gov However, specific data singling out this compound as a key biomarker for sepsis diagnosis or prognosis remains to be firmly established.
One study on sepsis-induced cardiac dysfunction identified kynurenic acid and gluconolactone (B72293) as potential metabolite markers. nih.gov Another preliminary study pointed to 2-ethyl-2-hydroxybutyric acid as a metabolite that may affect the prognosis of septic patients. frontiersin.org These findings highlight the potential of other hydroxy acids in sepsis, yet direct evidence for this compound is lacking.
Further research focusing on the targeted analysis of a broader range of hydroxy fatty acids in large sepsis cohorts is necessary to validate the potential of this compound as a reliable biomarker for sepsis.
Correlation with Disease Progression in Chronic Obstructive Pulmonary Disease (COPD)
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. The underlying pathology involves chronic inflammation and structural changes in the airways. nih.gov Metabolomic studies in COPD have aimed to identify biomarkers that can predict disease progression and treatment response.
Currently, there is a lack of direct scientific evidence specifically linking this compound to the progression of COPD. Studies on the role of fatty acids in COPD have primarily focused on polyunsaturated fatty acids (PUFAs) and short-chain fatty acids (SCFAs). nih.govencyclopedia.pubnih.gov For instance, impaired fatty acid metabolism is a known characteristic of COPD, with alterations observed in both stable and exacerbated states of the disease. nih.gov These changes include modifications in the fatty acid composition of plasma membranes in leukocytes. nih.gov
While the broader class of fatty acids is clearly implicated in the pathogenesis of COPD, the specific contribution of this compound to disease progression has not been elucidated in the reviewed literature. Future metabolomic research in well-characterized COPD cohorts may shed light on the potential role of this and other alpha-hydroxy fatty acids.
Association with Oxidative Stress and Inflammatory Responses in Disease States
Oxidative stress and inflammation are fundamental processes in a wide range of diseases, including sepsis and COPD. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.govmdpi.com
The direct association of this compound with oxidative stress and inflammatory responses is not well-documented in the available scientific literature. However, the broader class of hydroxy fatty acids has been linked to these processes. For example, fatty acid esters of hydroxy fatty acids (FAHFAs) have shown antioxidant and anti-inflammatory effects. nih.gov The hydroxycarboxylic acid receptor 2 (HCA2) mediates significant anti-inflammatory effects in various tissues. nih.gov
Given that oxidative stress and inflammation are key components of both sepsis and COPD, it is plausible that this compound may play a role in these processes. However, without direct research, any such role remains speculative.
Relevance in Human and Mammalian Physiological Processes
Understanding the fundamental roles of metabolites in normal physiology is essential for contextualizing their alterations in disease states. This section explores the detection of this compound in biological samples and the broader implications of alpha-hydroxy fatty acid dysregulation.
Detection and Profiling in Biological Fluids and Tissues
The ability to accurately detect and quantify metabolites in biological samples is a prerequisite for their use as biomarkers. Various analytical techniques are employed for the profiling of metabolites in fluids and tissues.
A strategy for the comprehensive profiling and identification of 2- and 3-hydroxy fatty acids in plasma has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net This methodology allows for the differentiation of isomers and has led to the identification of numerous 2-hydroxy fatty acids in pooled plasma samples. researchgate.net
While specific quantitative data for this compound in various human tissues and fluids under normal and diseased conditions are not widely available, the existence of such analytical methods paves the way for future studies to determine its concentration and distribution in the human body. High-performance liquid chromatography (HPLC) methods have been established for the determination of other, structurally related compounds in plasma and tissue, suggesting that similar approaches could be applied to this compound. researchgate.net
The table below summarizes the types of biological samples in which hydroxy fatty acids have been detected, highlighting the potential for future research on this compound.
| Biological Sample | Analytical Technique | Reference |
| Plasma | UPLC-MS/MS | researchgate.net |
| Blood | HPLC-MS/MS | nih.gov |
This table reflects the detection of the broader class of hydroxy fatty acids, as specific data for this compound is limited.
Clinical Implications of Related Alpha-Hydroxy Fatty Acid Dysregulation
While information specifically on this compound is sparse, the clinical implications of the dysregulation of the broader class of alpha-hydroxy fatty acids can be inferred from studies on fatty acid oxidation disorders (FAODs). FAODs are inborn errors of metabolism that result from the body's inability to oxidize fatty acids to produce energy. nih.govwikipedia.org
These disorders can lead to a wide range of clinical manifestations, as detailed in the table below.
| Clinical Manifestation | Associated Disorder(s) | Description |
| Peripheral Neuropathy | Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD), Trifunctional protein deficiency (TFPD) | A progressive condition affecting the peripheral nerves, leading to weakness, numbness, and pain. nih.gov |
| Retinopathy | LCHADD, TFPD | Damage to the retina of the eye, which can lead to vision loss. nih.gov |
| Cardiomyopathy | LCHADD, TFPD | A disease of the heart muscle that makes it harder for the heart to pump blood to the rest of the body. nih.gov |
| Hypoketotic Hypoglycemia | Multiple FAODs | Low blood sugar without the presence of ketones, often occurring during periods of fasting or illness. nih.gov |
| Liver Dysfunction | Multiple FAODs | Impaired liver function, which can manifest as elevated liver enzymes and other abnormalities. nih.gov |
The pathophysiology of these conditions often involves the accumulation of fatty acid intermediates, including hydroxy fatty acids, which can be toxic to cells. nih.gov For example, elevated plasma levels of hydroxyacylcarnitines and hydroxy fatty acids during metabolic crises in FAODs may contribute to retinal cell destruction. nih.gov
Advanced Synthesis and Derivatization Methodologies for 2 Hydroxyundecanoic Acid
Chemo-Enzymatic Strategies for Compound Production
Chemo-enzymatic synthesis has emerged as a powerful approach, combining the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules under mild conditions. While direct chemo-enzymatic routes to 2-hydroxyundecanoic acid are not extensively documented, analogous processes for similar hydroxy acids provide a clear blueprint for potential synthetic pathways.
One plausible strategy involves a two-step process starting from a suitable precursor like undecanoic acid or an unsaturated derivative. The initial step could employ a lipase-catalyzed epoxidation, followed by a subsequent hydrolysis of the epoxide to yield a diol. This approach has been successfully applied in the synthesis of diols from propenylbenzenes, utilizing immobilized lipase (B570770) B from Candida antarctica (Novozym 435) for in situ generation of peroxycarboxylic acid for epoxidation.
Another promising avenue is the use of whole-cell biotransformation. For instance, a practical chemo-enzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid has been demonstrated using recombinant Escherichia coli cells. ewha.ac.krrsc.org This process involved an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase to create an ester intermediate, which was then chemically converted to the final hydroxy acid. A similar strategy could be envisioned for this compound, starting from a different precursor and employing enzymes with the appropriate regioselectivity.
Development of Novel Oxidation Methods for Functionalization
The hydroxyl group of this compound is a prime target for functionalization through oxidation, leading to the formation of valuable keto acids or other oxidized derivatives. Modern oxidation methods offer precise control and environmentally benign conditions for such transformations.
Late-stage functionalization through C-H oxidation presents a cutting-edge approach. While direct application to this compound is yet to be reported, the principles of using catalysts to selectively oxidize specific C-H bonds in complex molecules are well-established. nih.gov This could potentially be used to introduce further functionality along the alkyl chain of the molecule.
Furthermore, the oxidation of the secondary alcohol at the C-2 position to a ketone would yield 2-oxoundecanoic acid, a valuable intermediate. Chemo-enzymatic methods have been shown to be effective for the selective oxidation of vicinal diols to α-hydroxy ketones. frontiersin.org This suggests that enzymatic or chemo-enzymatic oxidation of a precursor diol could be a viable route to this compound derivatives. Non-enzymatic oxidation methods, such as those employing Udenfriend's system (ascorbic acid, Fe(II), and O2), have been used to study the hydroxylation of aromatic acids and could be adapted to explore the further oxidation of this compound under controlled conditions. researchgate.net
Enzymatic Polymerization and Biopolymer Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it an ideal monomer for the synthesis of polyesters through enzymatic polymerization. This green chemistry approach avoids the harsh conditions and metal catalysts often used in conventional polymerization. nih.govnih.gov
Optimization of Lipase-Catalyzed Polycondensation Reactions
Lipases are highly effective catalysts for polycondensation reactions of hydroxy acids. The optimization of these reactions is crucial to achieve high molecular weight polymers with desired properties. Key parameters that can be controlled include the choice of lipase, solvent, temperature, and water removal method.
For example, the enzyme-catalyzed condensation polymerization of 11-hydroxyundecanoic acid using lipase from Candida cylindracea has been reported to yield polyesters with molecular weights up to 35,000 Da. kpi.ua The study highlighted that the reaction proceeds through the rapid formation of oligomers, which then condense to form higher molecular weight polymers. kpi.ua Similar optimization studies would be necessary for the polymerization of this compound. The use of molecular sieves to remove water, a byproduct of the condensation reaction, is a common strategy to drive the equilibrium towards polymer formation.
Table 1: Representative Conditions for Lipase-Catalyzed Polycondensation of Hydroxy Acids
| Monomer | Lipase | Solvent | Temperature (°C) | Time | Molecular Weight (Mw) |
| 11-Hydroxyundecanoic acid | Candida cylindracea | Hexane | 55 | 7 days | 22,430 Da |
| 10-Hydroxydecanoic acid | Candida cylindracea | Hexane | 55 | 48 hours | 12,065 Da |
Production of Biodegradable Poly(3-hydroxyalkanoate) Polymers
Poly(3-hydroxyalkanoates) (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. researchgate.net The incorporation of different monomer units into the PHA backbone allows for the tailoring of its physical and mechanical properties.
The synthesis of PHAs in bacteria typically involves the conversion of various carbon sources into (R)-3-hydroxyacyl-CoA precursors, which are then polymerized by PHA synthase enzymes. nih.gov The β-oxidation pathway is a key metabolic route for generating these precursors from fatty acids. mdpi.com Theoretically, this compound could serve as a precursor for the formation of 3-hydroxyacyl-CoA monomers that could be incorporated into PHA polymers. This would likely require specific enzymatic machinery within the microorganism capable of metabolizing a 2-hydroxy fatty acid into a suitable substrate for the PHA synthase. Genetic engineering of microorganisms to express enzymes with the desired substrate specificity could be a viable strategy to produce novel PHAs containing monomers derived from this compound.
Derivatization to Value-Added Chemical Intermediates and Monomers
Beyond polymerization, this compound can be derivatized into a variety of value-added chemical intermediates and monomers. The presence of two reactive functional groups allows for a wide range of chemical transformations.
Esterification of the carboxylic acid group with different alcohols can produce a range of esters with potential applications as plasticizers, lubricants, or fragrance components. The hydroxyl group can be acylated to form esters or oxidized to a ketone as previously discussed.
Furthermore, the molecule could potentially be converted into other bifunctional monomers. For example, reduction of the carboxylic acid group would yield a diol, which could be used in the synthesis of different types of polyesters or polyurethanes. The development of efficient and selective derivatization reactions is key to unlocking the full potential of this compound as a versatile chemical building block. Chemical derivatization techniques, often combined with analytical methods like mass spectrometry, are crucial for identifying and quantifying the products of these transformations. copernicus.org
Natural Occurrence and Isolation Studies of 2 Hydroxyundecanoic Acid
Endogenous Production and Presence in Diverse Biological Systems
Direct evidence for the endogenous production and widespread presence of 2-hydroxyundecanoic acid in a variety of biological systems is currently limited. Generally, 2-hydroxy fatty acids are known to be important components of sphingolipids in mammals, with significant concentrations found in the nervous system, skin, and kidneys. nih.gov Their biosynthesis involves the enzyme fatty acid 2-hydroxylase (FA2H). nih.govmdpi.com Mutations in the gene encoding this enzyme can lead to neurological disorders, highlighting the importance of these molecules in maintaining the integrity of myelin sheaths. nih.gov
In the broader animal kingdom, various 2-hydroxy fatty acids have been identified. For instance, a range of these acids has been isolated from marine sponges and sea cucumbers. gerli.comnih.gov However, these studies have not specifically reported the isolation of this compound.
Identification in Microbial and Algal Species
The occurrence of 2-hydroxy fatty acids in microorganisms is established, particularly in the context of complex lipids. Certain bacteria, such as those from the Flavobacterium and Sphingomonas genera, are known to produce sphingolipids containing 2-hydroxy fatty acids. mdpi.comnih.gov A study on the marine bacterium Aureispira marina identified 2-hydroxy-15-methyl-hexadecanoic acid and 2-hydroxy-15-methyl-hexadecenoic acid as major cellular fatty acids, where they are components of ceramides (B1148491). jst.go.jpnih.govresearchgate.net While this points to the capability of some bacteria to synthesize 2-hydroxy fatty acids, the presence of this compound in any specific microbial species has not been explicitly documented in the reviewed literature.
Similarly, while algae are known to produce a diverse array of fatty acids, including some hydroxy fatty acids, specific identification of this compound in algal species is not reported. gerli.com Studies have noted the presence of various 2-hydroxy fatty acids in the polar lipids of the red alga Grateloupia turuturu. gerli.com
Characterization in Natural Products and Complex Biological Matrices
The characterization of this compound within natural products or complex biological matrices is an area that requires further investigation. Generally, 2-hydroxy fatty acids are found in plant waxes and seed oils. gerli.com For example, 2-hydroxylinolenic acid has been reported in the seed oil of Thymus vulgaris. gerli.com These fatty acids are often components of glycolipids or are present in their free form.
The analysis of hydroxy fatty acids in complex mixtures, such as foodstuffs, has been undertaken, revealing the presence of various 2- and 3-hydroxy fatty acids in dairy products, animal brains, and vegetable oils. researchgate.net However, these studies have not provided specific data on the concentration or even the presence of this compound.
The isolation and characterization of hydroxy fatty acids from biological samples typically involve sophisticated analytical techniques. umich.edunih.gov These methods include solvent extraction, followed by chromatographic separation and identification using techniques like gas chromatography-mass spectrometry (GC-MS). umich.edu While these methodologies are well-established for the general class of hydroxy fatty acids, their application to specifically isolate and identify this compound from a natural source has not been detailed in the available research.
Q & A
Basic Research Questions
Q. How is the crystal structure of 2-Hydroxyundecanoic acid characterized experimentally?
- Methodological Answer : X-ray crystallography is the primary method for determining crystal structure. For hydroxy acids, the angle between the hydroxyl group and the alkyl chain (e.g., 60.10° in structurally similar compounds like 2-undecenoic acid) provides insights into molecular packing and intermolecular interactions. This data is critical for predicting solubility and reactivity in experimental systems .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include:
- Using impermeable gloves and tightly sealed goggles to prevent skin/eye contact (though specific glove materials require testing due to limited data) .
- Storing in tightly sealed containers away from heat, moisture, and incompatible materials like strong oxidizing agents .
- Referencing multiple Safety Data Sheets (SDS) to reconcile contradictions, as some sources classify it as non-hazardous while others emphasize precautionary measures .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) coupled with mass spectrometry. For hydroxylated fatty acids, chiral separation methods are recommended to assess enantiomeric purity, as described for structurally analogous compounds like 2-hydroxydodecanoic acid .
Advanced Research Questions
Q. How can contradictions in thermal stability data for this compound be resolved?
- Methodological Answer :
Compare thermochemical data from standardized databases (e.g., NIST Chemistry WebBook ).
Replicate stability tests under controlled conditions (temperature, humidity) as per SDS recommendations .
Analyze decomposition products using mass spectrometry to identify degradation pathways .
Q. What experimental designs are suitable for studying this compound in acidic emulsions?
- Methodological Answer :
- Formulate oil-in-water emulsions with pH < 3.5, using stabilizers compatible with hydroxy acids. Monitor emulsion stability via dynamic light scattering (DLS) and zeta potential measurements .
- Assess interactions with other acidic components (e.g., salicylic acid) using FTIR spectroscopy to detect hydrogen bonding or structural changes .
Q. How can researchers address discrepancies in the reactivity of this compound with biological systems?
- Methodological Answer :
- Conduct dose-response studies in lipid bilayer models to evaluate membrane permeability.
- Compare results with structurally similar hydroxy acids (e.g., 12-hydroxydodecanoic acid ) to isolate the impact of chain length and hydroxyl positioning .
Q. What methodologies are recommended for analyzing enantiomeric purity in synthetic this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
